molecular formula C14H16ClNO3S3 B4708796 5-CHLORO-2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM

5-CHLORO-2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM

Cat. No.: B4708796
M. Wt: 377.9 g/mol
InChI Key: LEUYRNKCLVOIDU-CSKARUKUSA-N
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Description

5-Chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonate group, and a methylsulfanyl prop-1-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring is achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylsulfanyl Prop-1-en-1-yl Group: This step involves the reaction of the chlorinated benzothiazole with a methylsulfanyl prop-1-en-1-yl precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonate group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced sulfonate derivatives.

    Substitution Products: Amino or thiol-substituted benzothiazoles.

Scientific Research Applications

5-Chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Disrupting Cell Membranes: Affecting membrane integrity and function, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-benzothiazole: A simpler benzothiazole derivative with similar chemical properties.

    5-Methyl-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazole: A methyl-substituted analog with comparable reactivity.

    3-(3-Sulfonatopropyl)-1,3-benzothiazol-3-ium: A sulfonated derivative with similar solubility and stability.

Uniqueness

5-Chloro-2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methylsulfanyl group, and sulfonate group allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-[5-chloro-2-[(E)-2-methylsulfanylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S3/c1-10(20-2)8-14-16(6-3-7-22(17,18)19)12-9-11(15)4-5-13(12)21-14/h4-5,8-9H,3,6-7H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYRNKCLVOIDU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM
Reactant of Route 2
5-CHLORO-2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM
Reactant of Route 3
5-CHLORO-2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM

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